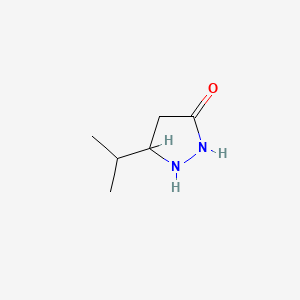
1-(2,3,6,7-Tetrahydrobenzodifuran-4-yl)-2-aminoethanehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3,6,7-Tetrahydrobenzodifuran-4-yl)-2-aminoethanehydrochloride, also known as TDFAE, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of 1-(2,3,6,7-Tetrahydrobenzodifuran-4-yl)-2-aminoethanehydrochloride is not fully understood, but it is thought to act on various neurotransmitter systems in the brain, including the serotonin and dopamine systems. 1-(2,3,6,7-Tetrahydrobenzodifuran-4-yl)-2-aminoethanehydrochloride has also been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation and to activate certain signaling pathways involved in cell survival.
Biochemical and Physiological Effects
1-(2,3,6,7-Tetrahydrobenzodifuran-4-yl)-2-aminoethanehydrochloride has been shown to have a range of biochemical and physiological effects, depending on the specific research application. In neuroscience research, 1-(2,3,6,7-Tetrahydrobenzodifuran-4-yl)-2-aminoethanehydrochloride has been shown to increase levels of serotonin and dopamine in the brain, leading to improved mood and reduced anxiety. In cancer research, 1-(2,3,6,7-Tetrahydrobenzodifuran-4-yl)-2-aminoethanehydrochloride has been shown to induce apoptosis in cancer cells and inhibit cancer cell proliferation. In cardiovascular disease research, 1-(2,3,6,7-Tetrahydrobenzodifuran-4-yl)-2-aminoethanehydrochloride has been shown to protect against ischemia-reperfusion injury by reducing oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(2,3,6,7-Tetrahydrobenzodifuran-4-yl)-2-aminoethanehydrochloride in lab experiments is its relatively low toxicity compared to other compounds with similar therapeutic potential. However, 1-(2,3,6,7-Tetrahydrobenzodifuran-4-yl)-2-aminoethanehydrochloride is also relatively unstable and can degrade over time, which can make it difficult to work with in certain experiments. Additionally, more research is needed to fully understand the potential side effects and limitations of using 1-(2,3,6,7-Tetrahydrobenzodifuran-4-yl)-2-aminoethanehydrochloride in various research applications.
Zukünftige Richtungen
There are a number of potential future directions for research on 1-(2,3,6,7-Tetrahydrobenzodifuran-4-yl)-2-aminoethanehydrochloride. In neuroscience, further studies could investigate the potential of 1-(2,3,6,7-Tetrahydrobenzodifuran-4-yl)-2-aminoethanehydrochloride as a treatment for other mood and anxiety disorders, as well as its effects on other neurotransmitter systems in the brain. In cancer research, more research is needed to fully understand the mechanisms of 1-(2,3,6,7-Tetrahydrobenzodifuran-4-yl)-2-aminoethanehydrochloride's anti-tumor properties and to develop more effective treatment strategies. In cardiovascular disease research, additional studies could investigate the potential of 1-(2,3,6,7-Tetrahydrobenzodifuran-4-yl)-2-aminoethanehydrochloride as a treatment for other types of cardiac injury, as well as its effects on other physiological systems in the body.
Conclusion
In conclusion, 1-(2,3,6,7-Tetrahydrobenzodifuran-4-yl)-2-aminoethanehydrochloride is a promising compound with potential therapeutic applications in various fields of research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand the potential of 1-(2,3,6,7-Tetrahydrobenzodifuran-4-yl)-2-aminoethanehydrochloride and to develop more effective treatment strategies.
Synthesemethoden
1-(2,3,6,7-Tetrahydrobenzodifuran-4-yl)-2-aminoethanehydrochloride can be synthesized through a multi-step process involving the reaction of 2,3,6,7-Tetrahydrobenzodifuran-4-carboxylic acid with thionyl chloride, followed by the reaction with ethylenediamine and hydrochloric acid. The resulting product is 1-(2,3,6,7-Tetrahydrobenzodifuran-4-yl)-2-aminoethanehydrochloride hydrochloride, which is a white crystalline powder.
Wissenschaftliche Forschungsanwendungen
1-(2,3,6,7-Tetrahydrobenzodifuran-4-yl)-2-aminoethanehydrochloride has been studied for its potential therapeutic applications in various fields of research, including neuroscience, cancer, and cardiovascular disease. In neuroscience, 1-(2,3,6,7-Tetrahydrobenzodifuran-4-yl)-2-aminoethanehydrochloride has shown promise as a potential treatment for depression and anxiety disorders. In cancer research, 1-(2,3,6,7-Tetrahydrobenzodifuran-4-yl)-2-aminoethanehydrochloride has been studied for its anti-tumor properties and ability to induce apoptosis in cancer cells. In cardiovascular disease research, 1-(2,3,6,7-Tetrahydrobenzodifuran-4-yl)-2-aminoethanehydrochloride has been investigated for its potential to protect against ischemia-reperfusion injury.
Eigenschaften
IUPAC Name |
4-(1-benzofuran-4-yl)-N-ethyl-2,3,6,7-tetrahydro-1-benzofuran-2-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2.ClH/c1-2-19-18-11-15-13(6-4-8-17(15)21-18)12-5-3-7-16-14(12)9-10-20-16;/h3,5-7,9-10,18-19H,2,4,8,11H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHSJYOKIQUZMGW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1CC2=C(O1)CCC=C2C3=C4C=COC4=CC=C3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[2-(Ethyl{4-[(E)-(4-{4-[(E)-(4-{ethyl[2-(pyridin-1-ium-1-yl)ethyl]amino}-2-methylphenyl)diazenyl]benzamido}phenyl)diazenyl]-3-methylphenyl}amino)ethyl]pyridin-1-ium dichloride](/img/structure/B573301.png)